molecular formula C10H26O5Si2 B14642961 Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- CAS No. 53201-01-7

Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl-

Cat. No.: B14642961
CAS No.: 53201-01-7
M. Wt: 282.48 g/mol
InChI Key: OYRRQADPTVZBPP-UHFFFAOYSA-N
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Description

Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is an organosilicon compound with the molecular formula C10H26O4Si2. This compound is part of the disiloxane family, which is characterized by the presence of a Si-O-Si linkage. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- can be synthesized through the hydrolysis of corresponding chlorosilanes followed by condensation reactions. The general synthetic route involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst to form the desired disiloxane compound. The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of reactants to the product.

Industrial Production Methods

In industrial settings, the production of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves large-scale hydrolysis and condensation processes. The use of continuous reactors and optimized catalysts helps in achieving high yields and purity of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and ethanol.

    Condensation: Forms higher siloxanes through the elimination of ethanol.

    Oxidation: Can be oxidized to form silanols and siloxane oligomers.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Condensation: Acidic or basic catalysts, controlled temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or ozone.

Major Products

    Hydrolysis: Silanols and ethanol.

    Condensation: Higher siloxanes.

    Oxidation: Silanols and siloxane oligomers.

Scientific Research Applications

Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.

    Industry: Applied in the production of silicone resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- involves the hydrolysis of the ethoxy groups to form silanols, which can further condense to form siloxane linkages. The molecular targets include the silicon-oxygen bonds, which undergo various chemical transformations. The pathways involved in its reactions are primarily hydrolysis and condensation, leading to the formation of higher siloxanes and silanols.

Comparison with Similar Compounds

Similar Compounds

    Disiloxane, 1,3-dimethyl-1,1,3,3-tetramethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.

    Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-: Similar structure with diethoxy groups.

    Disiloxane, 1,1,3,3-tetramethyl-: Lacks the ethoxy groups, making it less reactive in hydrolysis and condensation reactions.

Uniqueness

Disiloxane, 1,1,1,3-tetraethoxy-3,3-dimethyl- is unique due to its ethoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its methoxy and non-ethoxy counterparts. This reactivity makes it a valuable compound in the synthesis of higher siloxanes and other organosilicon compounds.

Properties

CAS No.

53201-01-7

Molecular Formula

C10H26O5Si2

Molecular Weight

282.48 g/mol

IUPAC Name

[ethoxy(dimethyl)silyl] triethyl silicate

InChI

InChI=1S/C10H26O5Si2/c1-7-11-16(5,6)15-17(12-8-2,13-9-3)14-10-4/h7-10H2,1-6H3

InChI Key

OYRRQADPTVZBPP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)O[Si](OCC)(OCC)OCC

Origin of Product

United States

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